3,6-Dimethyl-1,4-dioxane-2,5-dione

Thermal analysis Monomer purification Process engineering

3,6-Dimethyl-1,4-dioxane-2,5-dione (CAS 95-96-5), commonly referred to as D,L-lactide or rac-lactide, is the racemic cyclic diester of lactic acid. It exists as a 50:50 mixture of D- and L-lactide enantiomers and serves as a critical monomer for synthesizing amorphous poly(D,L-lactic acid) (PDLLA) via ring-opening polymerization (ROP).

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 95-96-5
Cat. No. B1217422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-1,4-dioxane-2,5-dione
CAS95-96-5
Synonyms3,6-dimethyl-1,4-dioxane-2,5-dione
dilactide
lactide
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(C(=O)O1)C
InChIInChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3
InChIKeyJJTUDXZGHPGLLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade D,L-Lactide (CAS 95-96-5): Essential Baseline for the Cyclic Diester Monomer 3,6-Dimethyl-1,4-dioxane-2,5-dione


3,6-Dimethyl-1,4-dioxane-2,5-dione (CAS 95-96-5), commonly referred to as D,L-lactide or rac-lactide, is the racemic cyclic diester of lactic acid . It exists as a 50:50 mixture of D- and L-lactide enantiomers and serves as a critical monomer for synthesizing amorphous poly(D,L-lactic acid) (PDLLA) via ring-opening polymerization (ROP) . Unlike its optically pure L- or D-lactide counterparts, D,L-lactide produces atactic, non-crystalline polymers, making it indispensable for applications demanding tunable degradation rates and amorphous matrices . Commercially, it is available in high purity (≥99.5% GC) from multiple vendors, with a melting point of 124–126 °C, underscoring its well-defined specification profile for reproducible procurement .

Why D,L-Lactide Cannot Be Simply Substituted by L-Lactide, D-Lactide, or meso-Lactide in Rigorous Polymer Synthesis


The stereochemistry of lactide monomers dictates both polymerization kinetics and final polymer architecture. L-lactide polymerizes stereoregularly to yield crystalline poly(L-lactide) with a melting point of ~180 °C, whereas D,L-lactide produces amorphous PDLLA with a glass transition temperature of 50–57 °C [1]. Substituting one for the other without reformulation alters crystallinity, degradation rate, and mechanical properties. Even among racemic options, meso-lactide (below 60 °C) and D,L-lactide (124–126 °C) differ dramatically in melting point and susceptibility to ring-opening, leading to divergent processing requirements [2]. Generic substitution therefore risks compromised polymerization control, inconsistent copolymer composition, and batch-to-batch variability.

Quantitative Evidence Guide for 3,6-Dimethyl-1,4-dioxane-2,5-dione: Head-to-Head Comparisons Against Closest Analogs


Melting Point Differentiation: D,L-Lactide vs. L-Lactide and meso-Lactide

D,L-Lactide (rac-lactide) exhibits a melting point of 124–126 °C, which is approximately 28–29 °C higher than that of optically pure L-lactide or D-lactide (96–98 °C) and approximately 74–76 °C higher than that of meso-lactide (50–53 °C) [1]. This elevated melting point provides a wider thermal window for solid-state handling and purification by recrystallization, reducing the risk of premature melting during storage or processing relative to meso-lactide.

Thermal analysis Monomer purification Process engineering

Polymer Architecture Control: Amorphous PDLLA from D,L-Lactide vs. Crystalline PLLA from L-Lactide

Ring-opening polymerization of D,L-lactide yields amorphous poly(D,L-lactide) (PDLLA) with a glass transition temperature (Tg) of 50–57 °C and no melting endotherm, whereas L-lactide yields semi-crystalline poly(L-lactide) (PLLA) with a melting point (Tm) of approximately 180 °C [1]. The absence of crystallinity in PDLLA translates to faster hydrolytic degradation and isotropic mechanical properties, essential for drug delivery matrices and resorbable implants where crystalline PLLA's slow, heterogeneous degradation is undesirable.

Polymer crystallinity Degradation kinetics Biomedical materials

Enzymatic Polymerization Specificity: D,L-Lactide vs. D-Lactide vs. L-Lactide

Under lipase-catalyzed ROP using Candida antarctica lipase B (CALB) immobilized on acrylic resin (NOVO-435), D-lactide achieved complete conversion to PDLA with Mn = 2600 g/mol, whereas L-lactide and D,L-lactide yielded only short oligomers with negligible conversion [1]. This stark difference demonstrates that D,L-lactide is not a suitable substrate for CALB-mediated synthesis of high-molecular-weight polyesters, guiding the selection of chemical rather than enzymatic polymerization routes when using the racemic monomer.

Enzymatic catalysis Green chemistry Oligomer synthesis

Copolymerization Reactivity Ratios: D,L-Lactide with ε-Caprolactone

In random copolymerization with ε-caprolactone (ε-CL) promoted by pyrrolylpyridylamido aluminum complex 1, D,L-lactide (LA) exhibits reactivity ratios of rLA = 1.17 and rCL = 1.36, with average sequence lengths of LLA = 2.5 and LCL = 2.0 [1]. These near-unity reactivity ratios indicate excellent random copolymerization behavior, contrasting with the pronounced blockiness often observed when using L-lactide under similar conditions. The rLA/rCL product of 1.59 confirms a slight tendency toward alternating sequences, enabling predictable control over copolymer microstructure for tailored degradation profiles.

Copolymer design Reactivity ratios Sequence control

Commercial Purity Benchmarking: D,L-Lactide vs. L-Lactide Procurement Specifications

Commercially available D,L-lactide is routinely supplied at ≥99.5% purity by GC (Polysciences) and >98.0% by titration (TCI), with a tight melting point specification of 124–126 °C . In contrast, L-lactide from comparable suppliers typically lists purity at ≥98.0% with a broader melting range of 92–98 °C . The narrower melting range and higher minimum purity specification for D,L-lactide translate to greater batch-to-batch consistency for demanding polymerizations where trace impurities (lactic acid, water, oligomers) can terminate chain growth or broaden molecular weight distributions.

Monomer purity Batch consistency Polymer grade

Optimal Application Scenarios for 3,6-Dimethyl-1,4-dioxane-2,5-dione Based on Quantitative Differentiation Evidence


Synthesis of Amorphous, Fast-Degrading Polylactide Matrices for Drug Delivery

When the target polymer must be fully amorphous with Tg ~50–57 °C and exhibit rapid hydrolytic degradation, D,L-lactide is the required monomer [1]. L-lactide would yield crystalline PLLA (Tm ~180 °C) with substantially slower degradation kinetics incompatible with short-term drug-eluting implants. The racemic monomer's inability to crystallize ensures isotropic drug distribution and consistent release profiles.

Random Copolymerization with ε-Caprolactone for Biodegradable Elastomers

The near-unity reactivity ratios (rLA = 1.17, rCL = 1.36) of D,L-lactide with ε-caprolactone enable the predictable synthesis of random copolymers with uniform sequence distribution [2]. This is critical for producing soft, elastic biodegradable materials where blocky sequences from L-lactide copolymerization would introduce unwanted crystallinity and mechanical heterogeneity.

High-Temperature Melt Processing Requiring Solid-State Monomer Handling

With a melting point of 124–126 °C—approximately 28 °C above L-lactide—D,L-lactide remains a free-flowing crystalline solid under ambient and mildly elevated storage conditions [3]. This facilitates gravimetric feeding and storage in hot manufacturing environments where L-lactide (mp ~96 °C) risks softening or sintering, ensuring reliable monomer delivery to melt polymerization reactors.

Chemical (Non-Enzymatic) Ring-Opening Polymerization for High-Molecular-Weight PDLLA

Enzymatic ROP using CALB lipase fails to polymerize D,L-lactide to high conversion, yielding only short oligomers [4]. Therefore, procurement of D,L-lactide must be paired with chemical initiation systems (e.g., tin octoate, aluminum alkoxides) for producing high-molecular-weight PDLLA. This specification prevents misguided investment in enzymatic synthesis routes that are fundamentally incompatible with the racemic monomer.

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